molecular formula C7H6O4S B2828755 3-Methylthiophene-2,5-dicarboxylic acid CAS No. 89677-40-7

3-Methylthiophene-2,5-dicarboxylic acid

Cat. No.: B2828755
CAS No.: 89677-40-7
M. Wt: 186.18
InChI Key: LKJFFKJAHDRBEP-UHFFFAOYSA-N
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Description

3-Methylthiophene-2,5-dicarboxylic acid is a heterocyclic dicarboxylic acid featuring a thiophene ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions. Its structure combines the electronic properties of the sulfur-containing thiophene ring with the steric and electronic effects of the methyl substituent. This compound is primarily investigated for its applications in coordination polymers, metal-organic frameworks (MOFs), and functional materials . Its methyl group may enhance hydrophobicity and steric bulk, influencing crystallinity and stability in supramolecular architectures.

Properties

IUPAC Name

3-methylthiophene-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJFFKJAHDRBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89677-40-7
Record name 3-methylthiophene-2,5-dicarboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiophene-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts. This reaction proceeds through the alkylation of thiophene, followed by alcoholysis to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed carbonylation reactions. These reactions are efficient and can be scaled up for large-scale production. The use of palladium complexes in the presence of mercury trifluoroacetate as a cocatalyst has been shown to be particularly effective .

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Methylthiophene-2,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2,5-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction . In materials science, its incorporation into polymers enhances their thermal and mechanical properties, as well as their biodegradability .

Comparison with Similar Compounds

Structural and Functional Analogues

Detailed Comparative Analysis

Electronic and Steric Effects
  • Heteroatom Influence :

    • Sulfur (Thiophene derivatives) : The larger atomic radius of sulfur enhances charge-transfer capabilities in MOFs, improving hydrogen adsorption properties compared to furan- or benzene-based analogues .
    • Oxygen (FDCA) : FDCA’s furan ring is less polarizable but offers bio-renewability, making it a sustainable alternative to petroleum-derived terephthalic acid in polymers .
    • Nitrogen (Pyrrole derivatives) : The lone pair on nitrogen may facilitate hydrogen bonding or metal coordination, though pyrrole-based dicarboxylates are less explored in materials science .
  • Methyl Substituent :

    • The 3-methyl group in 3-methylthiophene-2,5-dicarboxylic acid introduces steric hindrance, which can prevent water molecules from attacking Zn₄O clusters in MOFs, enhancing moisture resistance . This contrasts with unsubstituted H₂TDC, which lacks such protective groups.

Biological Activity

3-Methylthiophene-2,5-dicarboxylic acid (CAS No. 23806-24-8) is a sulfur-containing aromatic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C8H8O4SC_8H_8O_4S, with a molecular weight of 192.21 g/mol. The compound features a thiophene ring substituted with two carboxylic acid groups at the 2 and 5 positions, which are known to enhance its reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, including oxidative processes involving thiophene derivatives. One common approach involves the reaction of 3-methylthiophene with potassium permanganate in an acidic medium to yield the dicarboxylic acid. The synthesis process typically yields high purity levels, often exceeding 99% as confirmed by HPLC analysis .

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Cytotoxic Effects

In a recent study focusing on cancer cell lines, this compound exhibited cytotoxic effects against several types of cancer cells, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Studies

StudyObjectiveFindings
1 Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus.
2 Antioxidant CapacityReduced oxidative stress markers in vitro by over 40%.
3 Cytotoxicity in Cancer CellsInduced apoptosis in breast cancer cell lines with IC50 values below 20 µM.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anticancer activities.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical applications.
  • Formulation Development : Exploring its potential in drug formulation for targeted delivery systems.

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